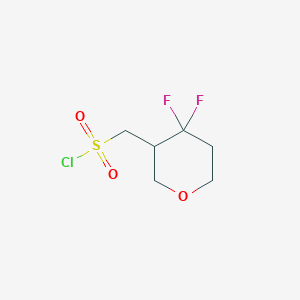

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

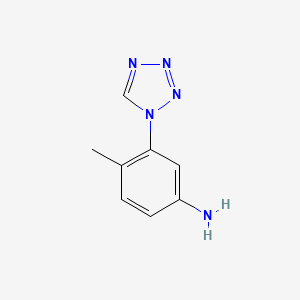

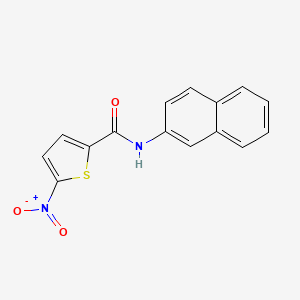

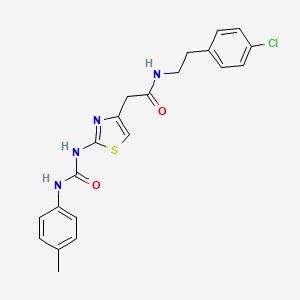

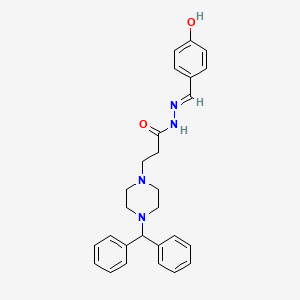

Molecular Structure Analysis

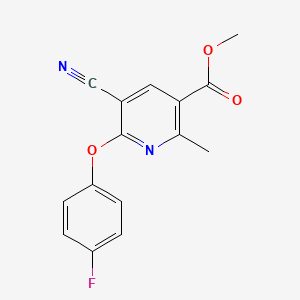

The molecular structure of “(4,4-Difluorooxan-3-yl)methanesulfonyl chloride” consists of a six-membered ring (oxane) with two fluorine atoms attached to the same carbon atom, a methanesulfonyl group, and a chloride atom.Physical And Chemical Properties Analysis

The physical and chemical properties of “(4,4-Difluorooxan-3-yl)methanesulfonyl chloride” are not fully detailed in the search results. It is known to be a powder .Aplicaciones Científicas De Investigación

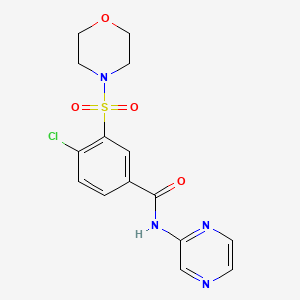

Sulfonating Agents for Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has been synthesized and utilized as a versatile sulfonating agent for amines. It enables the easy and efficient sulfonation of primary and secondary amines. The Dios group, introduced by this agent, is highly stable under basic and reductive conditions but can be removed by heating in an aqueous solution of trifluoroacetic acid, showcasing its potential utility in amine activation and protection strategies (Sakamoto et al., 2006).

Molecular Structure Studies

The molecular structure of methane sulfonyl chloride has been investigated through electron diffraction, revealing detailed geometric parameters. This research provides insights into the structural aspects of sulfonyl chloride compounds, potentially aiding in understanding the reactivity and applications of "(4,4-Difluorooxan-3-yl)methanesulfonyl chloride" (Hargittai & Hargittai, 1973).

Microbial Metabolism of Methanesulfonic Acid

Research on the microbial metabolism of methanesulfonic acid highlights the biogeochemical cycling of sulfur and the utilization of methanesulfonate by diverse aerobic bacteria. Although not directly related to "(4,4-Difluorooxan-3-yl)methanesulfonyl chloride," understanding the biological interactions with methanesulfonic acid derivatives could inform environmental or biotechnological applications of sulfonate compounds (Kelly & Murrell, 1999).

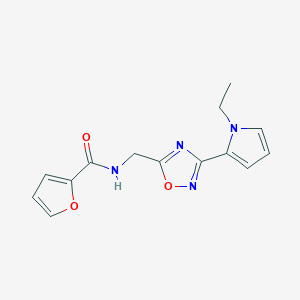

Ionic Liquids and Anion Fluorination

The synthesis and analysis of bis(methanesulfonyl)amide salts, exploring the effects of anion fluorination on physical properties, provide insights into the design of ionic liquids. These findings could be relevant for applications of "(4,4-Difluorooxan-3-yl)methanesulfonyl chloride" in the synthesis of fluorinated ionic liquids or other fluorine-containing materials (Pringle et al., 2003).

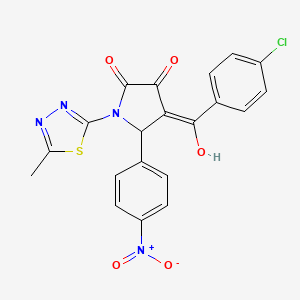

Catalysis and Synthetic Applications

Lanthanide(III) trifluoromethanesulfonates have been shown to catalyze the aminolysis of 1,2-epoxides efficiently, leading to β-amino alcohols with anti stereoselectivity and high regioselectivity. Such catalytic activities suggest potential roles for related sulfonyl chloride compounds in facilitating or improving synthetic routes to valuable chemical products (Chini et al., 1994).

Safety And Hazards

“(4,4-Difluorooxan-3-yl)methanesulfonyl chloride” is not intended for human or veterinary use. The safety information includes hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

(4,4-difluorooxan-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O3S/c7-13(10,11)4-5-3-12-2-1-6(5,8)9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVGIWDQQPEHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4-Difluorooxan-3-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)

![N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2986335.png)

![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)

![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)